Cas no 83249-16-5 (1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one)

1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one structure
83249-16-5 structure
Nombre del producto:1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
Número CAS:83249-16-5
MF:C8H12O
Megavatios:124.180282592773
MDL:MFCD23164158
CID:839376
PubChem ID:15579857

1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one Propiedades químicas y físicas

Nombre e identificación

    • Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)-
    • Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)- (9CI)
    • 1-acetyl-3-methyl-5-phenyl-2-pyrazoline
    • 1-acetyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole
    • 1-acetyl-3-methylbicyclo<1.1.1>pentane
    • 1H-Pyrazole,1-acetyl-4,5-dihydro-3-methyl-5-phenyl
    • 1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
    • EN300-7625744
    • 1-(3-Methyl-1-bicyclo[1.1.1]pentanyl)ethanone
    • EN300-37109749
    • 83249-16-5
    • 1-(3-Methylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
    • AKOS040767678
    • D76324
    • CS-0102905
    • SCHEMBL17189800
    • MDL: MFCD23164158
    • Renchi: InChI=1S/C8H12O/c1-6(9)8-3-7(2,4-8)5-8/h3-5H2,1-2H3
    • Clave inchi: BBMSQNYVFDWXJD-UHFFFAOYSA-N
    • Sonrisas: CC(=O)C12CC(C)(C1)C2

Atributos calculados

  • Calidad precisa: 124.08900
  • Masa isotópica única: 124.088815002g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 161
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 17.1Ų

Propiedades experimentales

  • PSA: 17.07000
  • Logp: 1.76560

1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one Información de Seguridad

1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one Datos Aduaneros

  • Código HS:2914299000
  • Datos Aduaneros:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM544180-500mg
1-(3-Methylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
83249-16-5 95%+
500mg
$2142 2022-12-31
Enamine
EN300-37109749-0.05g
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5
0.05g
$2379.0 2023-07-06
Enamine
EN300-37109749-0.5g
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5
0.5g
$2719.0 2023-07-06
Enamine
EN300-7625744-10.0g
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5 95.0%
10.0g
$12183.0 2025-03-22
Enamine
EN300-37109749-5.0g
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5
5.0g
$8216.0 2023-07-06
Enamine
EN300-37109749-0.25g
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5
0.25g
$2606.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5861-250MG
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5 95%
250MG
¥ 5,121.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5861-1G
1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
83249-16-5 95%
1g
¥ 12,804.00 2023-04-13
1PlusChem
1P00GPLL-50mg
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)- (9CI)
83249-16-5 95%
50mg
$992.00 2024-04-21
1PlusChem
1P00GPLL-2.5g
Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-yl)- (9CI)
83249-16-5 95%
2.5g
$6926.00 2024-04-21

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(CAS:83249-16-5)1-{3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
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